2-(1H-tetrazol-5-yl)aniline hydrochloride
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Overview
Description
2-(1H-Tetrazol-5-yl)aniline hydrochloride is a chemical compound characterized by the presence of a tetrazole ring attached to an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1H-tetrazol-5-yl)aniline hydrochloride typically involves the reaction of aniline with a tetrazole derivative under acidic conditions. One common method is the diazotization of aniline followed by the reaction with sodium azide in the presence of a strong acid.
Industrial Production Methods: In an industrial setting, the compound is produced through large-scale reactions that ensure high purity and yield. The process involves the use of reactors capable of handling the exothermic nature of the reactions, along with efficient separation and purification techniques to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 2-(1H-Tetrazol-5-yl)aniline hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: The compound can be oxidized to form nitro derivatives.
Reduction: Reduction reactions can yield amines.
Substitution: Substitution reactions can lead to the formation of alkylated derivatives.
Scientific Research Applications
2-(1H-Tetrazol-5-yl)aniline hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial properties.
Medicine: It is explored for its use in drug development, particularly in the design of new pharmaceuticals.
Industry: The compound is utilized in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism by which 2-(1H-tetrazol-5-yl)aniline hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The tetrazole ring can act as a bioisostere for carboxylic acids, making the compound useful in drug design. It can bind to receptors or enzymes, modulating their activity and leading to desired therapeutic effects.
Comparison with Similar Compounds
2-(1H-Tetrazol-5-yl)aniline hydrochloride is compared with other similar compounds, such as 2-(1H-tetrazol-5-yl)pyridine and 2-(1H-tetrazol-5-yl)benzoic acid. While these compounds share the tetrazole ring, the differences in their molecular structure lead to distinct properties and applications. For example, 2-(1H-tetrazol-5-yl)pyridine is used in the synthesis of angiotensin II receptor antagonists, while 2-(1H-tetrazol-5-yl)benzoic acid is used in the production of various pharmaceuticals.
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Properties
IUPAC Name |
2-(2H-tetrazol-5-yl)aniline;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N5.ClH/c8-6-4-2-1-3-5(6)7-9-11-12-10-7;/h1-4H,8H2,(H,9,10,11,12);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVLMFQGSVKYVCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NNN=N2)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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